![molecular formula C12H12N4 B2989927 2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 890624-00-7](/img/structure/B2989927.png)
2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
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Overview
Description
2,4,8-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex organic compound . It is a derivative of pyrazolopyrimidines, which are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . These compounds form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The compound was synthesized in laboratories by new simple methods to act as a fluorescent reagent for the analysis of certain drugs . The synthesis involved the reaction of an ester with POCl3 to afford pyridopyrazolopyrimidine .Molecular Structure Analysis
The molecular formula of 2,4,8-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is C12H12N4 . The structure was confirmed through elemental and spectral analyses .Chemical Reactions Analysis
The compound has been used in chemical reactions as a fluorescent reagent. The interaction between the studied drugs and the fluorophore was found to be quenching . The quenching mechanisms were studied and interpreted through the Stern–Volmer relationship .Physical And Chemical Properties Analysis
The compound possesses a fluorescence at λ em 422 nm when excited at 328 nm . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
Cancer Treatment
Cell Cycle Regulation
Apoptosis Induction
Molecular Modeling and Docking
Antitumor Activity Prediction
Mechanism of Action
Target of Action
The primary target of 2,4,8-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
2,4,8-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 normally interacts with cyclin A to promote progression from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, 2,4,8-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine prevents this progression, leading to cell cycle arrest .
Pharmacokinetics
These properties can help predict the bioavailability of the compound .
Result of Action
The result of 2,4,8-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine’s action is the inhibition of cell proliferation . By preventing cells from progressing through the cell cycle, the compound effectively halts cell growth . This can lead to apoptosis, or programmed cell death, within certain cell lines .
properties
IUPAC Name |
4,6,11-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-7-4-5-10-11(13-7)15-16-9(3)6-8(2)14-12(10)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVNGKYIJQGHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN3C(=CC(=NC3=C2C=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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